molecular formula C9H16F2N2O2 B13474084 tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate

tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate

Cat. No.: B13474084
M. Wt: 222.23 g/mol
InChI Key: RVBAXGYUADXJFS-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a difluorocyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate protecting group. The synthetic route may include the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways . The difluorocyclopropyl moiety is known to enhance the compound’s stability and binding affinity to its targets .

Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate

InChI

InChI=1S/C9H16F2N2O2/c1-7(2,3)15-6(14)13-8(5-12)4-9(8,10)11/h4-5,12H2,1-3H3,(H,13,14)

InChI Key

RVBAXGYUADXJFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1(F)F)CN

Origin of Product

United States

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